

# In-Depth Technical Guide: Physicochemical Properties of CAS Number 65958-37-4

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## Compound of Interest

Compound Name: 4-Methyl-5-nitrobenzene-1,2-diamine

Cat. No.: B2429053

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## Chemical Identification

The compound associated with CAS number 65958-37-4 is definitively identified as **4-Methyl-5-nitrobenzene-1,2-diamine**.<sup>[1]</sup> Any association with L-tyrosine derivatives is erroneous.

- IUPAC Name: **4-methyl-5-nitrobenzene-1,2-diamine**<sup>[1]</sup>
- Synonyms: 4-methyl-5-nitro-o-phenylenediamine, 1,2-Diamino-4-methyl-5-nitrobenzene<sup>[1]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub><sup>[2]</sup>
- Molecular Weight: 167.17 g/mol <sup>[1]</sup>

## Physicochemical Properties

Quantitative physicochemical data for **4-Methyl-5-nitrobenzene-1,2-diamine** is primarily available through computational predictions. Experimental data for this specific compound is not widely reported in the surveyed literature.

## Table 1: General Physicochemical Properties

| Property             | Value   | Source                |
|----------------------|---|-----------------------|
| Molecular Weight     | 167.17 g/mol  | PubChem (Computed)[1] |
| Molecular Formula    | C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>               | PubChem[1]            |
| Physical Description | Aromatic amines are typically high-boiling liquids or low-melting solids. | Whamine[3]            |
| pKa (Predicted)      | 2.55 ± 0.10   | Guidechem[2]          |

**Table 2: Computed Physicochemical Properties**

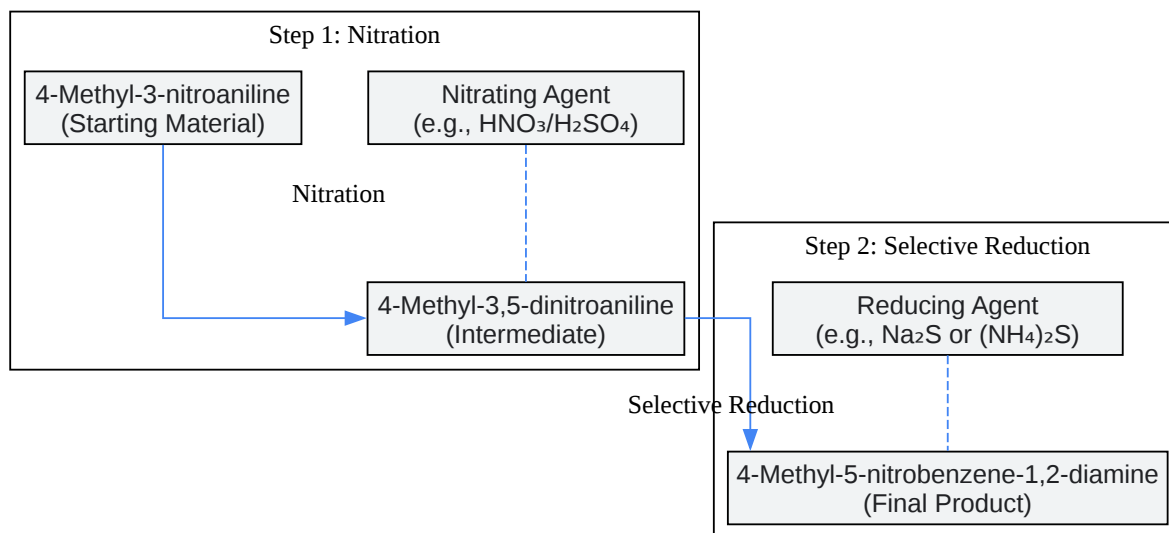
| Property                       | Value               | Source     |
|--------------------------------|---------------------|------------|
| XLogP3                         | 0.8                 | PubChem[1] |
| Hydrogen Bond Donor Count      | 2                   | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 4                   | PubChem[1] |
| Rotatable Bond Count           | 1                   | PubChem[1] |
| Exact Mass                     | 167.069476538 Da    | PubChem[1] |
| Topological Polar Surface Area | 97.9 Å <sup>2</sup> | PubChem[1] |
| Heavy Atom Count               | 12                  | PubChem[1] |
| Complexity                     | 180                 | PubChem[1] |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methyl-5-nitrobenzene-1,2-diamine** is not readily available, a plausible and standard synthesis route can be inferred from established chemical principles for preparing substituted o-phenylenediamines. This typically involves two key steps: nitration of an appropriate aniline precursor, followed by the selective reduction of a nitro group.

## Plausible Synthesis Workflow

A logical synthetic route to **4-Methyl-5-nitrobenzene-1,2-diamine** starts from 4-methyl-3-nitroaniline. The workflow involves the introduction of a second nitro group, followed by the selective reduction of one of the two nitro groups.



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Plausible synthesis workflow for **4-Methyl-5-nitrobenzene-1,2-diamine**.

## Detailed Methodologies

### Step 1: Nitration of 4-methyl-3-nitroaniline

This protocol is adapted from general procedures for the nitration of aromatic amines.

- Objective: To introduce a second nitro group onto the aromatic ring of 4-methyl-3-nitroaniline to form 4-methyl-3,5-dinitroaniline.
- Materials:
  - 4-methyl-3-nitroaniline

- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated nitric acid ( $\text{HNO}_3$ ,  $d=1.48 \text{ g/ml}$ )
- Ice
- Water
- Sodium carbonate
- Ethanol
- Procedure:
  - Dissolve 4-methyl-3-nitroaniline in concentrated sulfuric acid.
  - Cool the solution to below  $0^\circ\text{C}$  using a freezing mixture.
  - Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution, ensuring the temperature is maintained at  $0^\circ\text{C}$ .
  - After the addition is complete, allow the mixture to stand for a short period.
  - Pour the reaction mixture into ice-cold water, maintaining a low temperature.
  - Neutralize the solution with solid sodium carbonate.
  - Filter the resulting precipitate, press it dry, and recrystallize from ethanol to obtain 4-methyl-3,5-dinitroaniline.

## Step 2: Selective Reduction of 4-methyl-3,5-dinitroaniline

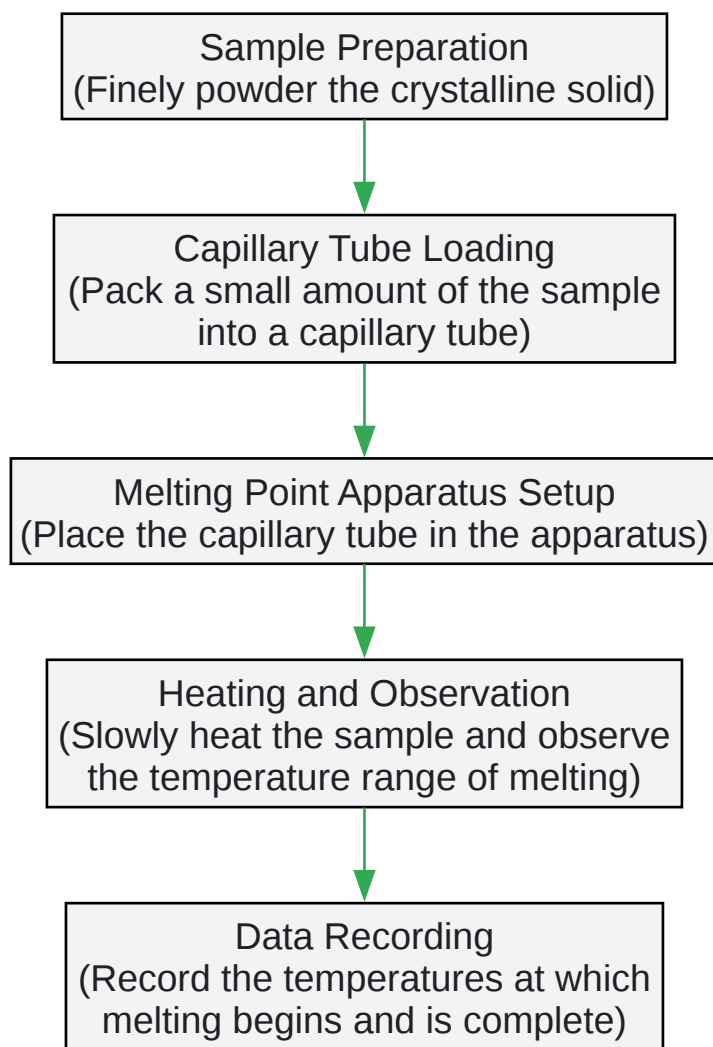
This protocol is based on methods for the selective reduction of dinitro aromatic compounds to nitroamines.

- Objective: To selectively reduce one of the nitro groups of 4-methyl-3,5-dinitroaniline to an amino group, yielding the final product.
- Materials:

- 4-methyl-3,5-dinitroaniline
- Ethanol
- Concentrated ammonium hydroxide ((NH<sub>4</sub>)<sub>2</sub>S can also be used)
- Hydrogen sulfide (H<sub>2</sub>S) gas
- Water
- Concentrated hydrochloric acid (HCl)
- Procedure:
  - Suspend 4-methyl-3,5-dinitroaniline in a mixture of ethanol and concentrated ammonium hydroxide.
  - Heat the mixture to approximately 45-55°C.
  - Bubble hydrogen sulfide gas through the stirred reaction mixture while maintaining the temperature. The reaction is complete when the starting material dissolves.
  - Cool the reaction mixture to allow for the crystallization of the product.
  - Filter the crude product by suction and wash with cold water.
  - For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.
  - Filter the hot solution and then treat with concentrated ammonia to precipitate the purified **4-Methyl-5-nitrobenzene-1,2-diamine**.
  - Filter the purified product, wash with water, and dry.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory procedure for determining the melting point of a solid organic compound like **4-Methyl-5-nitrobenzene-1,2-diamine**.



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## References

- 1. 4-Methyl-5-nitrobenzene-1,2-diamine | C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> | CID 12359553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of CAS Number 65958-37-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429053#cas-number-65958-37-4-physicochemical-properties]

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